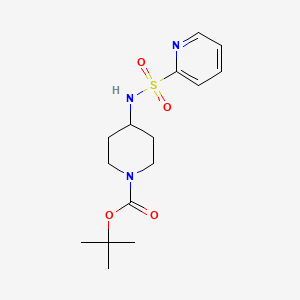

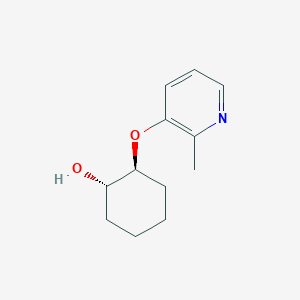

tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

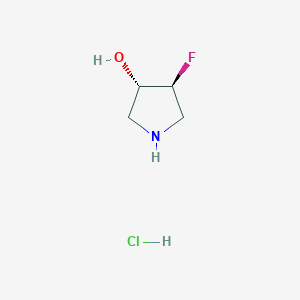

“tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is a chemical compound with the formula C15H23N3O4S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H23N3O4S . Its molecular weight is 341.43 .Aplicaciones Científicas De Investigación

Coupling Reactions

tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate was prepared and used in palladium-catalyzed coupling reactions with substituted arylboronic acids. This demonstrates its utility in creating diverse arylated pyridine derivatives, important in the development of pharmaceuticals and agrochemicals (Wustrow & Wise, 1991).

Heterocyclic Core Synthesis

The compound facilitated the Pd(0)-catalyzed regioselective arylation, contributing to the synthesis of heterocyclic cores of thiopeptide antibiotics. This showcases its role in synthesizing complex organic molecules with potential biological activity (Martin, Verrier, Hoarau, & Marsais, 2008).

Intermediate in Vandetanib Synthesis

It served as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, underscoring its importance in the pharmaceutical industry for creating complex drug molecules (Min Wang et al., 2015).

Catalysis and Reaction Mechanisms

The compound's derivatives have been explored as catalysts and intermediates in various chemical reactions, indicating its versatility in organic synthesis. This includes its use in the synthesis of axially chiral dicarboxylic acid for asymmetric Mannich-type reactions, highlighting its potential in catalyzing stereoselective transformations (Hashimoto et al., 2011).

Sulfonamides and Aryl Sulfonamide Synthesis

A practical protocol for the synthesis of various aryl sulfonamides, including pyridine-core-substituted 7-azaindolyl sulfonamides, was developed. This research points to the compound's utility in generating sulfonamides, a class of compounds with wide-ranging pharmacological activities (Waldmann, Schober, Haufe, & Kopka, 2013).

Safety and Hazards

Safety data sheets indicate that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

Direcciones Futuras

Given its role as a precursor in the synthesis of fentanyl, “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is likely to continue to be a subject of research, particularly in relation to the opioid crisis . The control of such precursors is important in preventing their diversion for illicit drug manufacture .

Mecanismo De Acción

Target of Action

This compound is primarily used for research and development

Mode of Action

Similar compounds have been used as intermediates in the synthesis of biologically active compounds .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” are currently unknown due to the lack of research data

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the solution .

Propiedades

IUPAC Name |

tert-butyl 4-(pyridin-2-ylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-10-7-12(8-11-18)17-23(20,21)13-6-4-5-9-16-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQUONYLVDBPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

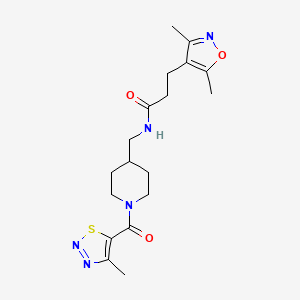

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)

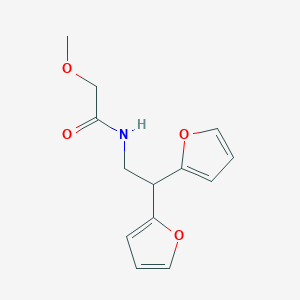

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

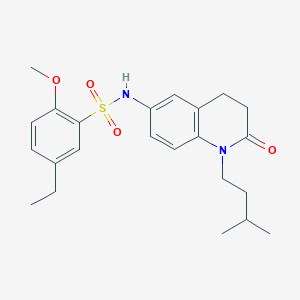

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)